molecular formula C29H60 B14448714 4-Methyloctacosane CAS No. 73189-31-8

4-Methyloctacosane

Cat. No.: B14448714
CAS No.: 73189-31-8
M. Wt: 408.8 g/mol
InChI Key: COKUIQKSCLYMNN-UHFFFAOYSA-N
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Description

4-Methyloctacosane (CAS: 73189-31-8) is a branched long-chain hydrocarbon with the molecular formula C29H60 and a molecular weight of 408.79 g/mol . This compound is part of the cuticular hydrocarbon (CHC) blend found on the surface of insects, particularly in social insects like ants, where it is studied for its role in chemical communication and recognition systems . Research indicates that variations in the profiles of long-chain hydrocarbons like 4-Methyloctacosane mediate critical behaviors, including nestmate recognition and the discrimination of egg-laying individuals (queens and fertile workers) from infertile nestmates . These hydrocarbons function as pheromones, providing a chemical signature of colony identity and individual reproductive status, which workers can detect to regulate social organization . As a research chemical, 4-Methyloctacosane is an essential standard for the study of insect physiology, sociobiology, and ecology. It is also valuable for analytical methods development, serving as a reference material in techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS). This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

73189-31-8

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

4-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-5-2/h29H,4-28H2,1-3H3

InChI Key

COKUIQKSCLYMNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC

Origin of Product

United States

Natural Occurrence and Ecological Context of 4 Methyloctacosane

Distribution in Insect Integumentary Lipids

The integumentary lipids of insects are a complex mixture of hydrocarbons, and 4-Methyloctacosane is a frequently identified, though often minor, component in these blends. Its presence is not random; rather, it contributes to the specific chemical signature of a species.

Research has confirmed the presence of 4-Methyloctacosane across a variety of insect orders, highlighting its widespread, conserved role. It has been identified in the CHC profiles of species within Coleoptera (beetles), Blattodea (cockroaches), and Hymenoptera (ants and wasps). For instance, studies have documented this compound in the cuticular extracts of the white-spotted longicorn beetle (Anoplophora malasiaca), the German cockroach (Blattella germanica), certain bark beetles (Dendroctonus spp.), and the parasitoid wasp Leptopilina pacifica. d-nb.infobiodiversity-science.netoup.comresearchgate.net In the ant genus Crematogaster, the concentration of 4-methyloctacosane has been observed to vary with seasonal changes, suggesting a potential role in adapting to different environmental conditions. chemecol.org

The relative abundance and specific combination of CHCs, including 4-Methyloctacosane, create a species-specific chemical profile that can be used for chemotaxonomic identification.

In the German cockroach, Blattella germanica, 4-Methyloctacosane is a consistently identified component of its cuticular lipids. d-nb.inforesearchgate.netmdpi.com While not one of the most abundant hydrocarbons, its stable presence is a characteristic feature of this species' chemical signature. d-nb.info The complex blend of CHCs in B. germanica is crucial for both preventing desiccation and mediating chemical communication, including contact sex pheromones. d-nb.infomdpi.com Quantitative analyses have determined its relative abundance in comparison to other hydrocarbons in the cuticular layer. researchgate.netresearchgate.net

Table 1: Relative Abundance of 4-Methyloctacosane in Blattella germanica

Study ReferenceRelative Percentage of 4-Methyloctacosane
Jurenka, et al. (2011) researchgate.net0.73%
Schal Lab (ESM) researchgate.net0.73%

4-Methyloctacosane (often abbreviated as 4Me-C28) is a notable hydrocarbon in the native Japanese beetle, Anoplophora malasiaca. mdpi.com Studies have identified it in the CHC profiles of both larvae and the frass (insect excrement) they produce, indicating that it can be used as a chemical marker to detect the presence of this wood-boring pest within trees. mdpi.com In A. malasiaca, 4-Methyloctacosane is one of four key hydrocarbons consistently detected, with it and n-nonacosane often showing strong intensity in gas chromatography analyses. Furthermore, research has identified 4-Methyloctacosane as one of eight major hydrocarbon components of the contact sex pheromone in this species, highlighting its direct role in reproduction. biodiversity-science.net

Table 2: Key Cuticular Hydrocarbons Identified in Anoplophora malasiaca

CompoundStatusReference
n-HeptacosaneMajor Component biodiversity-science.net
n-OctacosaneMajor Component
4-Methyloctacosane Major Component / Sex Pheromone Component biodiversity-science.net
n-NonacosaneMajor Component / Sex Pheromone Component biodiversity-science.net

Within the bark beetle genus Dendroctonus, cuticular hydrocarbons serve as important chemotaxonomic characters to differentiate between closely related species. A compound identified as either 2- or 4-Methyloctacosane has been detected in several species, including the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (D. frontalis). oup.com The presence or absence and relative abundance of this and other methyl-branched alkanes help distinguish these species from others like the Jeffrey pine beetle (D. jeffreyi), which was found to lack 2- or 4-methylalkanes in one study. oup.com This demonstrates the utility of specific branched alkanes in clarifying taxonomic relationships among cryptic species.

Table 3: Presence of 2- or 4-Methyloctacosane in select Dendroctonus Spp.

SpeciesPresence of 2- or 4-MethyloctacosaneReference
Dendroctonus ponderosaePresent oup.com
Dendroctonus brevicomisPresent oup.com
Dendroctonus frontalisPresent oup.com
Dendroctonus jeffreyiNot Detected oup.com

The cuticular hydrocarbon profiles of aphids, including the English grain aphid Sitobion avenae, have been investigated to understand their role in desiccation resistance. oup.commdpi.com In a detailed analysis of S. avenae, researchers identified a total of 27 different CHCs, which were composed predominantly of linear alkanes (n-alkanes) and various methyl-branched alkanes. oup.commdpi.com These studies have been crucial in showing how CHC profiles can change in response to environmental stress. mdpi.com However, in the published research detailing the specific composition of S. avenae cuticular lipids, 4-Methyloctacosane was not among the 27 identified compounds. oup.commdpi.com

Role as Chemical Cues in Social Insects

Branched-chain hydrocarbons, including 4-methyloctacosane, play crucial roles in the chemical communication systems of social insects. professionalpestmanager.com These compounds, present on the insect cuticle, can mediate nestmate recognition and signal reproductive status. professionalpestmanager.comtamu.edu

Trophallaxis, the mouth-to-mouth exchange of fluids, is a key social behavior in insects like the Florida carpenter ant, Camponotus floridanus. nih.govelifesciences.org This fluid is not only for sharing food but also serves as a complex communication medium, transmitting a variety of chemical signals and proteins that regulate colony life. nih.govnih.govelifesciences.orgbiorxiv.org

Analysis via gas chromatography-mass spectrometry (GC-MS) of the trophallactic fluid (TF) of C. floridanus has identified a rich profile of long-chain hydrocarbons (CHCs). nih.govelifesciences.org These CHCs are believed to be exchanged throughout the colony, unifying the chemical profile that allows for nestmate recognition. nih.govelifesciences.org Among the numerous compounds identified in the trophallactic fluid is 4-methyloctacosane. nih.govelifesciences.org Its presence alongside other hydrocarbons underscores the role of trophallaxis in distributing chemical cues throughout the colony. nih.govproteomexchange.org

Table 1: Selected Hydrocarbons Identified in the Trophallactic Fluid of Camponotus floridanus A selection of compounds identified by GC-MS analysis. Note that some molecules were found only in the trophallactic fluid and not on the cuticle.

Retention Time (min)Molecular FormulaCompound NameReference
42.16C29H604-Methyloctacosane elifesciences.org
42.70C29H60Nonacosane nih.govelifesciences.org
43.29C30H629-Methylnonacosane nih.govelifesciences.org
43.36C30H627-Methylnonacosane nih.govelifesciences.org

Cuticular hydrocarbons are fundamental to mate recognition in many insect species, acting as contact sex pheromones. psu.eduresearchgate.netresearchgate.net Research has identified 4-methyloctacosane as a constituent of these crucial chemical blends.

In the longhorned beetle, Anoplophora malasiaca, a mixture of eight major hydrocarbons, including 4-methyloctacosane, was shown to be a key component of the contact sex pheromone. ndl.go.jp Similarly, in the bark beetle parasitoid Roptrocerus xylophagorum, 4-methyloctacosane was identified in extracts from females, with these cuticular alkanes being strongly associated with the male's mating response. psu.edu In the ant Camponotus fellah, 4-methyloctacosane is part of the cuticular hydrocarbon profile that constitutes the colony's signature scent. researchgate.net

Detection in Plant Wax Formulations

Cuticular wax forms a protective layer on the aerial surfaces of terrestrial plants, primarily functioning to prevent non-stomatal water loss. nih.govresearchgate.net This wax is a complex mixture of aliphatic compounds, including long-chain fatty acids and their derivatives like alkanes, alcohols, and esters. researchgate.netoup.com Branched alkanes are a known, though less common, component of these waxes. nih.gov

Identification in Ficus mucoso Leaf Extracts

Ficus mucoso, a species of flowering plant, has been the subject of phytochemical analysis to identify the components of its leaf extracts. ajol.inforesearchgate.net Studies utilizing GC-MS have characterized the chemical composition of essential oils and various solvent extracts from its leaves. ajol.inforesearchgate.netbiointerfaceresearch.com The primary constituents identified are typically terpenoids and their derivatives, such as α-phellandrene, p-cymene, germacrene D, phytol (B49457), and phytol acetate. ajol.infobiointerfaceresearch.com Based on a review of available scientific literature, 4-methyloctacosane has not been identified as a chemical constituent in the leaf extracts of Ficus mucoso. ajol.inforesearchgate.netresearchgate.netbiointerfaceresearch.comresearchgate.netdntb.gov.ua

Occurrence in Allium chinense Bulb and Leaf Extracts

Allium chinense, also known as Chinese onion or Rakkyo, is a plant used for both culinary and medicinal purposes. bibliotekanauki.pliung.pl Its chemical constituents have been studied to understand its properties. researchgate.netnih.gov Analysis of hexane (B92381) extracts from the bulbs of A. chinense has revealed a variety of bioactive compounds. researchgate.netdntb.gov.ua

GC-MS analysis showed that a significant component of the bulb's volatile compounds is an isomer of methyloctacosane. researchgate.netpharmchoices.com Specifically, 2-methyloctacosane (B72815) was identified as the most abundant compound in the bulb extract, constituting 21.30% of the total identified components. researchgate.netdntb.gov.ua While the user's query specified 4-methyloctacosane, the available research points specifically to the presence of 2-methyloctacosane in this plant. researchgate.netdntb.gov.uapharmchoices.comresearchgate.netmdpi.com

Table 2: Major Bioactive Compounds in Hexane Extract of Allium chinense Bulb Data from GC-MS analysis of bulb extracts.

Compound NamePercentage (%)Reference
2-Methyloctacosane21.30 researchgate.netdntb.gov.ua
Tetracontane14.05 researchgate.netdntb.gov.ua
Eicosane, 10-methyl12.06 researchgate.netdntb.gov.ua
Heneicosane8.46 researchgate.netdntb.gov.ua
Octadecyl trifluoroacetate6.48 researchgate.netdntb.gov.ua
1-Heneicosanol5.76 researchgate.netdntb.gov.ua

Branched Wax Compounds in Arabidopsis thaliana

Arabidopsis thaliana is a model organism for studying plant biology, including the biosynthesis of cuticular wax. nih.govoup.comnih.gov Its wax is composed of typical straight-chain compounds like alkanes and alcohols, but also contains homologous series of branched compounds. nih.govoup.com

Research has identified iso-alkanes (2-methylalkanes) and iso-alcohols on the flowers and leaves of A. thaliana, which make up approximately 10-15% of the total wax mixture. nih.gov To confirm the structure of these branched compounds, researchers synthesized a C29 iso-alkane standard. oup.comoup.com This standard, 2-methyloctacosane , was created and its GC retention and mass spectrometry fragmentation characteristics were matched with the natural compound found in the flower wax, unambiguously identifying the presence of C27, C29, C30, and C31 iso-alkanes. oup.comoup.com Therefore, while the user specified 4-methyloctacosane, it is the 2-methyl isomer that has been definitively identified in the cuticular wax of Arabidopsis thaliana. oup.comoup.com

Table 3: Classes of Wax Compounds Identified on Arabidopsis thaliana A summary of major compound classes found on the flowers and leaves.

Compound ClassTypical HomologsLocationReference
n-AlkanesC29, C31, C33Flowers, Leaves oup.com
n-AlcoholsC26, C28, C30Flowers, Leaves oup.com
iso-AlkanesC29 (2-methyloctacosane), C31Flowers nih.govoup.com
iso-AlcoholsC30, C32Leaves nih.govoup.commdpi.com

Contribution to Secondary Organic Aerosol (SOA) Precursors

Branched alkanes are significant precursors to the formation of Secondary Organic Aerosols (SOA). SOA is formed in the atmosphere through the oxidation of volatile organic compounds (VOCs), and it has considerable effects on climate, cloud formation, and human health.

Anthropogenic sources are major contributors of branched alkanes to the atmosphere. These compounds are a significant fraction of fossil fuels like gasoline and diesel. researchgate.net Emissions from personal care products, paints, and pesticides also release branched alkanes into the urban environment. researchgate.net In urban settings, branched alkanes can represent a substantial portion of the hydrocarbons emitted, making them important to consider in models of air quality and climate. researchgate.netresearchgate.net

Biogenic sources also contribute to the atmospheric pool of branched alkanes. Plant waxes are a notable natural source of these compounds. researchgate.netscielo.br While alkanes from biogenic emissions may be less abundant than other biogenic VOCs, their low volatility means they can still significantly contribute to SOA formation. researchgate.net

Studies have shown that the SOA yield from branched alkanes is dependent on their molecular structure, including the number of carbon atoms and the position of the methyl branches. elifesciences.org For alkanes with the same number of carbon atoms, branched alkanes generally have lower SOA mass yields compared to linear and cyclic alkanes. nist.govelifesciences.org However, due to their high abundance in vehicle emissions, branched alkanes in diesel fuel have been shown to produce a greater proportion of SOA compared to linear alkanes. scielo.br

Table 2: SOA Formation Potential of Different Alkane Types

Alkane TypeRelative SOA Yield (for equivalent carbon number)Key Sources
Cyclic Alkanes HighestFossil fuels, industrial processes
Linear Alkanes (n-alkanes) IntermediatePlant waxes, fossil fuels
Branched Alkanes LowestFossil fuels, personal care products, paints

Environmental Hydrocarbon Pool Composition

The environmental hydrocarbon pool is a complex mixture of compounds from various sources, and branched alkanes are a key component of this mixture. In aquatic and terrestrial environments, the distribution of different hydrocarbon classes can provide insights into the sources of contamination.

Petroleum and its refined products are a major source of branched alkanes in the environment. littlefireants.com Crude oil contains a complex mixture of saturated alkanes, branched alkanes, alkenes, and aromatic compounds. littlefireants.com Consequently, areas impacted by oil spills or industrial discharge often show elevated levels of branched alkanes in water and sediment. littlefireants.com The relative abundance of different hydrocarbon classes in petroleum-derived pollution typically follows the order: cycloalkanes > branched alkanes > normal alkanes > aromatics. ekb.eg

In contrast, biogenic hydrocarbons in the environment show a different compositional profile. The most abundant classes of biogenic hydrocarbons are typically alkenes, followed by normal alkanes, and then branched alkanes, with very low levels of cycloalkanes and aromatics. ekb.eg Cyanobacteria, for instance, are significant producers of alkanes in marine environments, contributing to an internal hydrocarbon cycle in the upper ocean. acs.org While they primarily produce linear alkanes, the broader microbial community, including bacteria and algae, contributes to the pool of branched alkanes. nih.gov

The degradation rates of hydrocarbons in the environment are also influenced by their structure. Linear alkanes are generally the most readily biodegradable, followed by branched alkanes, small aromatics, and then cyclic alkanes. littlefireants.com This differential degradation can alter the composition of the hydrocarbon pool over time following a contamination event.

Table 3: Relative Abundance of Hydrocarbon Classes from Different Sources

SourceHydrocarbon Class 1Hydrocarbon Class 2Hydrocarbon Class 3Hydrocarbon Class 4
Petroleum CycloalkanesBranched AlkanesNormal AlkanesAromatics
Biogenic AlkenesNormal AlkanesBranched AlkanesCycloalkanes & Aromatics (low)

Biosynthetic Pathways and Enantiospecificity of Methyl Branched Hydrocarbons

Elucidation of Biosynthetic Mechanisms in Arthropods

In arthropods, cuticular hydrocarbons (CHCs) are synthesized through a modified fatty acid metabolism pathway. myrmecologicalnews.org These compounds, including methyl-branched alkanes like 4-methyloctacosane, are vital for preventing desiccation and for chemical signaling, such as in mate and nestmate recognition. scienceopen.commdpi.com The biosynthesis is a complex process involving specialized enzymes and cells.

Methylmalonyl-CoA Incorporation in Alkane Elongation

The characteristic methyl branches of compounds such as 4-methyloctacosane are introduced during the elongation of the fatty acid precursor. This process occurs through the substitution of a methylmalonyl-CoA unit in place of the usual malonyl-CoA at specific steps in the chain elongation. u-tokyo.ac.jpresearchgate.net This mechanism is catalyzed by a microsomal fatty acid synthase (FAS), which is distinct from the cytosolic FAS responsible for producing straight-chain fatty acids. scienceopen.complos.orgnih.gov

The origin of the methylmalonyl-CoA precursor can vary among insect species. In some insects, such as the housefly (Musca domestica) and the German cockroach (Blattella germanica), it is derived from branched-chain amino acids like valine and isoleucine. u-tokyo.ac.jp In other cases, such as in termites, succinate (B1194679) serves as the precursor, which is then converted to methylmalonyl-CoA. u-tokyo.ac.jp The regulation that determines the precise number and position of these methyl branches is a complex process that is not yet fully understood. u-tokyo.ac.jp

Table 1: Key Enzymes and Precursors in Arthropod Methyl-Branched Alkane Biosynthesis

ComponentTypeFunctionCitations
Fatty Acid Synthase (FAS)MicrosomalCatalyzes the synthesis and elongation of methyl-branched fatty acid precursors. scienceopen.complos.orgnih.gov
Fatty Acid Synthase (FAS)CytosolicCatalyzes the synthesis of linear long-chain fatty acids. plos.orgnih.gov
Methylmalonyl-CoAPrecursorSubstitutes for malonyl-CoA to introduce a methyl branch during chain elongation. myrmecologicalnews.orgu-tokyo.ac.jpresearchgate.net
Malonyl-CoAPrecursorThe standard two-carbon donor for straight-chain fatty acid elongation. myrmecologicalnews.orgplos.org
Elongases (ELO)EnzymeKey enzymes in the fatty acid elongation system that determine the final chain lengths of hydrocarbons. plos.orgnih.gov

Cellular and Subcellular Sites of Hydrocarbon Synthesis (e.g., Oenocytes)

The primary site of hydrocarbon biosynthesis in insects is a specialized group of cells known as oenocytes. scienceopen.comoup.comresearchgate.net These large cells are rich in smooth endoplasmic reticulum, which is consistent with their role in lipid synthesis. oup.com Depending on the insect species, oenocytes may be found associated with the epidermis, clustered in the peripheral fat body, or located within the hemocoel. oup.comresearchgate.netbiologists.com

Once synthesized in the oenocytes, the hydrocarbons are transported to their final destination on the cuticle. This transport is facilitated by a lipoprotein called lipophorin, which carries the hydrophobic hydrocarbons through the aqueous hemolymph. oup.comresearchgate.net The exact mechanism by which the hydrocarbons are transferred from lipophorin to the epidermal cells and then secreted onto the epicuticle is still under investigation. researchgate.netbiologists.com

Biosynthesis of Branched Wax Compounds in Plants

Plants also produce a diverse array of cuticular wax compounds, which form a protective layer on their aerial surfaces. annualreviews.org This wax is composed of very-long-chain fatty acids (VLCFAs) and their derivatives, including branched alkanes. researchgate.net

Fatty Acid Elongase Systems and Branched Acyl Precursors

The biosynthesis of wax compounds begins with the production of C16 and C18 fatty acids in plastids. These are then exported and elongated in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system. annualreviews.orgresearchgate.net This complex consists of four core enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). oup.comrroij.com The KCS enzyme is the rate-limiting step and determines the final chain length of the resulting VLCFA. oup.comrroij.com

The introduction of methyl branches in plant waxes can occur through two proposed mechanisms:

Use of Branched Starter Units: Branched-chain amino acids, such as valine or isoleucine, can be converted into branched acyl-CoA starter molecules. oup.comoup.com These branched starters are then elongated by the FAE system using malonyl-CoA, resulting in iso- or anteiso-branched compounds. oup.comoup.com

Incorporation of Methylmalonyl-CoA: Similar to the process in insects, methylmalonyl-CoA may be incorporated in place of malonyl-CoA during the elongation of the fatty acid chain. oup.comoup.com This would lead to branches on even-numbered carbons or at the alpha-carbon position. oup.com

Table 2: Core Components of the Plant Fatty Acid Elongase (FAE) System

EnzymeAbbreviationFunction in Elongation CycleCitations
β-ketoacyl-CoA synthaseKCSCondenses an acyl-CoA with malonyl-CoA, determining chain length specificity. researchgate.netoup.comrroij.com
β-ketoacyl-CoA reductaseKCRReduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA. researchgate.netoup.com
β-hydroxyacyl-CoA dehydrataseHCDDehydrates the β-hydroxyacyl-CoA to an enoyl-CoA. researchgate.netoup.com
Enoyl-CoA reductaseECRReduces the enoyl-CoA to a saturated acyl-CoA, completing the two-carbon extension. researchgate.netoup.com

Stereochemical Considerations in Plant Biosynthesis

The stereochemistry of branched compounds in plants is dictated by the biosynthetic pathway. The use of different amino acid-derived starters results in distinct branching patterns. For example, a valine-derived starter leads to the formation of iso-acyls (ω-2 branching) with even total carbon numbers, while an isoleucine-derived starter produces anteiso-acyls (ω-3 branching) with odd total carbon numbers. oup.comoup.com Conversely, the incorporation of methylmalonyl-CoA during elongation could result in anteiso-branches or branches on specific even-numbered carbons along the chain. oup.comoup.com The specific enzymes involved likely possess stereospecificity that ensures the production of a particular isomer.

Conservation of Absolute Stereochemistry Across Biological Taxa

There is significant evidence for the conservation of the stereochemistry of methyl-branched hydrocarbons, particularly within the insect class. A comprehensive study involving the isolation of 36 different methyl-branched cuticular hydrocarbons from 20 insect species, spanning nine different orders, revealed a remarkable consistency. nih.gov In every case, the absolute configuration of the chiral center at the methyl branch was determined to be (R). nih.gov

This finding strongly suggests that the biosynthetic enzymes responsible for incorporating the methyl group are highly conserved across a wide range of insect taxa. nih.gov The consistent production of the (R)-enantiomer implies a powerful selective pressure to maintain this specific stereochemistry, which is likely crucial for its biological function in chemical communication and signaling. nih.gov While the determination of the absolute configuration of chiral alkanes is analytically challenging, this conservation points to a common evolutionary origin for the biosynthetic pathway of these important molecules in insects. nih.govmdpi.com

Advanced Analytical Techniques for 4 Methyloctacosane Characterization

Isolation and Purification Methodologies

The initial steps in characterizing 4-Methyloctacosane involve its separation from complex lipid or hydrocarbon extracts. This is typically achieved through multi-step fractionation and purification protocols that leverage the compound's specific physicochemical properties.

Chromatographic Fractionation with Adsorbents (e.g., AgNO3-impregnated silica (B1680970) gel, molecular sieves)

Chromatographic techniques are fundamental to the isolation of 4-Methyloctacosane. The choice of adsorbent is critical for separating hydrocarbons based on their structural features, such as degree of saturation and branching.

Silver Nitrate (AgNO₃)-Impregnated Silica Gel: This technique, known as argentation chromatography, is highly effective for separating compounds based on the number and configuration of double bonds. silicycle.commilesscientific.com The silver ions immobilized on the silica gel form reversible complexes with the π-electrons of unsaturated compounds, causing them to be retained more strongly on the column. silicycle.com While 4-Methyloctacosane is a saturated alkane and does not form these complexes, this method is invaluable for its purification. In practice, a crude hydrocarbon extract is passed through an AgNO₃-silica column to selectively retain unsaturated hydrocarbons (alkenes and alkadienes), allowing the saturated fraction, which includes 4-Methyloctacosane, to elute first. ndl.go.jp This ensures the removal of potentially interfering unsaturated species, a crucial step before further analysis. rsc.org

Molecular Sieves: Molecular sieves are crystalline aluminosilicates with a highly uniform network of pores. sigmaaldrich.com For hydrocarbon analysis, a 4Å (angstrom) molecular sieve is particularly useful. sigmaaldrich.comcarlroth.com These sieves have a pore opening that allows linear, unbranched alkanes (n-alkanes) to enter and be retained, while branched alkanes (iso-alkanes) and cyclic compounds are excluded due to their larger kinetic diameter. This principle can be applied to purify 4-Methyloctacosane by selectively removing n-alkanes from a mixture, thereby enriching the branched-chain fraction.

High-Performance Liquid Chromatography (HPLC) for Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the high-resolution separation and fractionation of complex mixtures. jsmcentral.org For non-polar compounds like 4-Methyloctacosane, reversed-phase HPLC (RP-HPLC) is commonly employed. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. researchgate.net

The fractionation process using preparative HPLC allows for the isolation of individual components from a complex natural extract. scientificproducts.com A crude or partially purified hydrocarbon mixture is injected into the HPLC system, and a gradient of solvents is used to elute the compounds based on their relative polarity and hydrophobicity. researchgate.net Fractions are collected at specific time intervals, and those containing compounds of interest can be pooled for further analysis or structural elucidation. scientificproducts.comchromatographyonline.com This technique is especially useful in the later stages of purification to separate 4-Methyloctacosane from other isomeric or closely related branched alkanes that were not fully resolved by initial column chromatography. researchgate.net

Structural Elucidation via Spectroscopic Methods

Once a purified fraction containing 4-Methyloctacosane is obtained, spectroscopic methods are employed to confirm its exact molecular structure, differentiate it from isomers, and quantify its presence. ox.ac.uknptel.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like cuticular hydrocarbons. scioninstruments.comthermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the capillary column. thermofisher.com Each compound elutes at a characteristic retention time (RT), which provides the first piece of identifying information.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The mass spectrometer then separates these charged fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum for each compound. ulethbridge.ca This spectrum serves as a molecular "fingerprint" that allows for definitive identification. ulethbridge.ca Quantification of 4-Methyloctacosane can be achieved by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak areas of internal or external standards. scioninstruments.comdrawellanalytical.com

The mass spectrum of 4-Methyloctacosane is characterized by specific fragmentation patterns that are diagnostic of its structure. In electron impact (EI) ionization, the high energy causes the molecular ion (M+) to fragment in predictable ways. For long-chain alkanes, fragmentation involves the cleavage of C-C bonds, resulting in a series of ion clusters separated by 14 mass units, corresponding to the loss of CH₂ groups. ulethbridge.calibretexts.org

For methyl-branched alkanes, cleavage is favored at the branching point due to the formation of more stable secondary carbocations. The mass spectrum of 4-Methyloctacosane would therefore show characteristic ions resulting from cleavage on either side of the C-4 position.

Table 1: Predicted Diagnostic Mass Fragmentation Ions for 4-Methyloctacosane This table is based on established fragmentation principles for methyl-branched alkanes. chemguide.co.ukmiamioh.edu

Fragment Ion Proposed Structure Cleavage Site Notes
M-15 [M-CH₃]⁺ Loss of a terminal methyl group A common, but not highly diagnostic, fragment.
M-43 [M-C₃H₇]⁺ Cleavage of the C3-C4 bond (loss of propyl radical) A key diagnostic ion, as this cleavage forms a stable secondary carbocation.
M-353 [M-C₂₅H₅₁]⁺ Cleavage of the C4-C5 bond (loss of pentacosyl radical) A key diagnostic ion, resulting from cleavage on the other side of the branch point.
m/z 57 [C₄H₉]⁺ A butyl cation fragment Common in many alkanes, but can arise from rearrangement.
m/z 71 [C₅H₁₁]⁺ A pentyl cation fragment Can be formed by cleavage at the C4-C5 bond with charge retention on the smaller fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework, making it particularly useful for distinguishing between close structural isomers. mdpi.commagritek.comlibretexts.org For example, NMR can unambiguously differentiate 4-Methyloctacosane from its isomers like 2-Methyloctacosane (B72815) or 3-Methyloctacosane, which can be challenging to resolve by GC alone.

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of the proton signals reveal their chemical environment. magritek.com In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal, allowing for a direct count of non-equivalent carbons. frontiersin.org The key to differentiating isomers lies in the unique signals generated by the atoms at and near the methyl branch.

Table 2: Predicted Distinguishing NMR Features for 4-Methyloctacosane This table outlines the expected NMR signals that would differentiate the 4-methyl isomer from others, based on general principles of NMR spectroscopy. frontiersin.orgtutorchase.com

Nucleus Atom Position Expected Signal Type Differentiating Feature
¹H Methyl group (CH₃) at C4 Doublet The methyl protons are split by the single proton on C4. The chemical shift will be characteristic of a methyl group attached to a methine.
¹H Methine proton (CH) at C4 Multiplet This single proton is coupled to the three protons of the methyl group and the four protons on the adjacent C3 and C5 methylene (B1212753) groups, resulting in a complex multiplet.
¹³C Methyl carbon at C4 Single peak The chemical shift of this carbon is highly sensitive to its position along the alkane chain, providing a clear distinction from a methyl group at C2, C3, etc.
¹³C Methine carbon at C4 Single peak The chemical shift of the branched carbon itself is a key identifier for the position of substitution.
Two-Dimensional Double-Quantum Filtered Correlated Spectroscopy (2D DQF-COSY)

Two-Dimensional Correlated Spectroscopy (COSY) is a powerful nuclear magnetic resonance (NMR) technique used to identify protons that are coupled to each other through chemical bonds. magritek.com The basic COSY experiment generates a 2D map showing correlations between coupled nuclei, which appear as off-diagonal cross-peaks. cam.ac.ukpbsiddhartha.ac.in

The Double-Quantum Filtered COSY (DQF-COSY) is an advanced variant of the standard COSY experiment. muni.cz Its primary advantage is the suppression of strong, uncoupled singlet signals (e.g., from solvent impurities or certain methyl groups) that can obscure other important correlations in the spectrum. blogspot.com By filtering the signal through a double-quantum coherence state, only signals from coupled spin systems are effectively detected. cam.ac.uk This results in a cleaner spectrum with better-defined cross-peaks and diagonal peaks that are "in-phase" with the cross-peaks, simplifying interpretation. blogspot.com

For a molecule like 4-methyloctacosane, a long-chain branched alkane, the ¹H NMR spectrum can be complex due to overlapping signals from numerous methylene (-CH₂-) groups. DQF-COSY would be instrumental in its structural confirmation by:

Establishing Connectivity: Clearly showing the correlation between the methine proton at position 4 (H-4) and the protons of the adjacent methylene groups at positions 3 and 5.

Confirming Branch Point: Revealing the coupling between the H-4 methine proton and the protons of the methyl group at the C4 position.

Improving Resolution: Reducing the intensity of the large terminal methyl signals, allowing for clearer observation of the crucial correlations near the branching point.

Digital Polarimetry for Absolute Stereochemistry Determination

The presence of a chiral center at the C-4 position means that 4-methyloctacosane can exist as two non-superimposable mirror images, or enantiomers: (R)-4-methyloctacosane and (S)-4-methyloctacosane. These enantiomers possess identical physical properties except for their interaction with plane-polarized light.

Digital polarimetry is a technique used to measure this interaction, known as optical rotation. scielo.org.za When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. A digital polarimeter measures the angle and direction of this rotation with high precision. scielo.org.za

The determination of the absolute stereochemistry (i.e., assigning the R or S configuration) of 4-methyloctacosane involves:

Isolation and Purification: The enantiomer of interest must be isolated in a pure form.

Measurement of Optical Rotation: A solution of the purified compound with a known concentration is placed in the polarimeter, and its specific rotation [α] is measured. scielo.org.za

Comparison or Calculation: The measured specific rotation is then compared to the value of a known, authentic standard of either the (R) or (S) enantiomer. In the absence of a standard, advanced computational methods can be used to predict the theoretical optical rotation for each enantiomer, and the experimental value is matched to the calculated one.

This analysis is critical because different enantiomers of a compound can exhibit distinct biological activities in ecological contexts, such as insect chemical communication.

Application of Analytical Methods in Ecological Studies

Analytical methods are crucial for detecting and quantifying 4-methyloctacosane in various biological and environmental samples, providing insights into its ecological roles.

Hydrocarbon Analysis in Frass for Pest Detection

The analysis of insect excrement, known as frass, for chemical indicators is an emerging non-invasive method for the early detection and identification of wood-boring pests. researchgate.net The cuticular hydrocarbons present on an insect's body are often incorporated into its frass, providing a chemical fingerprint of the species. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique employed for this analysis. In a study of invasive and native longhorn beetles in Japan, hydrocarbons from both larvae and their frass were analyzed. researchgate.net Research found that 4-methyloctacosane was a species-specific hydrocarbon detected in the native beetle Anoplophora malasiaca but was absent in the invasive species studied, such as Aromia bungii and Anoplophora glabripennis. researchgate.net This finding highlights the potential of using 4-methyloctacosane as a chemical marker to differentiate native from invasive pest infestations. researchgate.net

Table 1: Detection of 4-Methyloctacosane in Beetle Larvae and Frass via GC-MS researchgate.net
Beetle SpeciesInvasive/Native Status4-Methyloctacosane Detection
Anoplophora malasiacaNativePresent
Anoplophora glabripennisInvasiveAbsent
Aromia bungiiInvasiveAbsent
Apriona swainsoniInvasiveAbsent

Quantitative and Qualitative Assessment in Biological Extracts

The identification (qualitative) and measurement (quantitative) of 4-methyloctacosane in biological extracts are essential for understanding its distribution and function in organisms. GC-MS is the standard method for both types of assessment.

Qualitative Assessment: Involves identifying the compound based on its retention time in the gas chromatograph and its unique mass fragmentation pattern in the mass spectrometer.

Quantitative Assessment: Determines the amount of the compound present. This is often done by comparing the peak area of the compound in the sample to the peak area of a known amount of an internal standard. The results can be expressed as a relative percentage of the total extract or as an absolute concentration (e.g., ng/mg of sample).

Studies have identified and quantified related methyl-branched alkanes in various biological sources:

In the West Indian fruit fly, Anastrepha obliqua, cuticular hydrocarbons were analyzed using GC-MS. bioone.org The study identified the isomer 2-methyloctacosane and compared the efficacy of different extraction techniques (solvent immersion versus solid-phase microextraction), finding that the method significantly affected the quantity of the compound detected. bioone.org

In the plant Allium chinense, GC-MS analysis of a hexane (B92381) extract from the bulb identified 2-methyloctacosane as a major component, constituting 21.30% of the total identified bioactive compounds. d-nb.infocolab.ws

These examples, while focusing on an isomer, demonstrate the established methodology that is directly applicable to the qualitative and quantitative assessment of 4-methyloctacosane in diverse biological extracts.

Table 2: Quantitative Assessment of Methyloctacosane Isomers in Biological Extracts via GC-MS
OrganismSample SourceCompound IdentifiedRelative AbundanceSource
Allium chinenseBulb Hexane Extract2-Methyloctacosane21.30% d-nb.infocolab.ws
Anastrepha obliquaCuticle2-MethyloctacosaneDetected (quantities varied by extraction method) bioone.org

Ecological Significance and Biological Functions of 4 Methyloctacosane

Interplay in Chemical Communication and Social Behavior

In the world of insects, chemical signals, or semiochemicals, are paramount for communication. kemdiktisaintek.go.id Cuticular hydrocarbons, including 4-methyloctacosane, are key components of this chemical vocabulary, acting as information-rich molecules that mediate a variety of behaviors. frontiersin.orgnih.gov

4-Methyloctacosane functions as a contact pheromone in several insect species. mdpi.commdpi.com Unlike volatile pheromones that act over long distances, contact pheromones require direct physical interaction, typically through antennal touching, to be perceived. ucalgary.cabvsalud.org This close-range communication is vital for behaviors such as nestmate recognition, determining caste status, and assessing reproductive fitness. frontiersin.orgacs.org The specific blend of CHCs on an insect's cuticle, including the presence and relative abundance of isomers like 4-methyloctacosane, creates a unique chemical signature. frontiersin.orgnih.gov

This chemical specificity has significant implications for chemotaxonomy , the classification of organisms based on their chemical constituents. mdpi.com The distinct CHC profiles of different insect species, and even populations within a species, can serve as reliable taxonomic markers. mdpi.comfrontiersin.org For instance, studies on bark beetles have demonstrated that species-specific mixtures of cuticular hydrocarbons can be used for accurate identification, complementing traditional morphological and molecular methods. frontiersin.org The presence of 4-methyloctacosane as part of these complex blends contributes to the species-specific chemical fingerprint.

In social insects like ants, CHCs are fundamental to maintaining colony cohesion. frontiersin.orgmdpi.com They allow individuals to distinguish nestmates from intruders, and the queen's specific CHC profile, which can include methyl-branched alkanes, signals her fertility and suppresses the reproductive development of workers. frontiersin.orgacs.org

Interactive Table: Examples of Insects Where 4-Methyloctacosane is a Known Cuticular Hydrocarbon

Insect SpeciesOrderFamilyKnown Role of 4-Methyloctacosane
Drosophila melanogasterDipteraDrosophilidaeComponent of cuticular hydrocarbons involved in chemical communication. biorxiv.org
Anoplophora malasiaca (White-Spotted Longicorn Beetle)ColeopteraCerambycidaePart of the contact sex pheromone blend essential for mating behavior. dibru.ac.in
Leptopilina pacifica (Parasitoid Wasp)HymenopteraFigitidaeIdentified as a cuticular hydrocarbon, with CHCs in general eliciting courtship. ethz.ch
Gryllus rubens (Southeastern Field Cricket)OrthopteraGryllidaeComponent of cuticular hydrocarbons that can be influenced by sex and environment. asm.org

The role of 4-methyloctacosane extends directly to the critical process of reproduction. As a component of contact sex pheromones, it plays a pivotal role in courtship and mating rituals. dibru.ac.inenviro.wiki In many insect species, a male will only initiate courtship after making physical contact with a female and "tasting" her CHC profile with his antennae or other chemosensory organs. ucalgary.cafrontiersin.org

In the white-spotted longicorn beetle, Anoplophora malasiaca, for example, 4-methyloctacosane is one of several hydrocarbons that must be blended with more polar compounds to elicit a full mating response from the male. dibru.ac.in The absence of this specific hydrocarbon blend renders the female unattractive to potential mates. Similarly, in the German cockroach, Blattella germanica, complex cuticular lipids that include methyl-branched alkanes act as a contact sex pheromone, triggering the male's characteristic wing-raising courtship display. mdpi.com

The composition of these pheromonal blends is often sexually dimorphic, with males and females producing different ratios or even entirely different sets of CHCs. frontiersin.orgdibru.ac.in This chemical difference between the sexes is fundamental for mate recognition and preventing interspecies mating. The presence of 4-methyloctacosane in a specific ratio within a female's CHC profile can signal her species, age, and reproductive readiness to a conspecific male.

Environmental Biotransformation and Biodegradation

While stable on the insect cuticle, once 4-methyloctacosane enters the environment, either through shedding of the cuticle or after the insect's death, it becomes subject to microbial degradation. The breakdown of hydrocarbons, including complex branched alkanes, is a key process in environmental carbon cycling and bioremediation. mdpi.com

A diverse array of microorganisms, known as alkanetrophs , have evolved the metabolic capability to use alkanes as a source of carbon and energy. frontiersin.orgnih.gov These include various species of bacteria (e.g., Pseudomonas, Acinetobacter, Rhodococcus) and fungi. mdpi.com While straight-chain alkanes are generally degraded more readily, many microbes can also assimilate branched-chain alkanes like 4-methyloctacosane, although the process can be more complex. frontiersin.orgnih.gov For instance, certain marine bacteria of the genus Alcanivorax are specialists in degrading both linear and branched alkanes. nih.gov The initial step in assimilation involves the transport of the hydrophobic alkane molecule across the microbial cell membrane, often facilitated by the production of biosurfactants that increase the bioavailability of the hydrocarbon. mdpi.com

The key initial step in the aerobic degradation of alkanes is hydroxylation, a reaction that introduces a hydroxyl (-OH) group into the inert hydrocarbon molecule, making it more reactive for subsequent metabolic steps. mdpi.comenviro.wiki This critical activation is catalyzed by a class of enzymes known as alkane hydroxylases.

Several types of alkane hydroxylases exist, with their substrate preference often depending on the chain length of the alkane. enviro.wiki For medium to long-chain alkanes, two of the most important enzyme systems are:

Integral-membrane non-heme iron monooxygenases (e.g., AlkB): This system is widespread in bacteria and is a primary driver of the degradation of medium-chain alkanes. mdpi.com

Cytochrome P450 monooxygenases (CYPs): These are heme-containing enzymes found across all domains of life. frontiersin.org Bacterial CYPs, particularly those in the CYP153 family, are known to be highly effective at hydroxylating medium and long-chain alkanes. nih.govmdpi.com They catalyze the insertion of an oxygen atom into the alkane, typically at the terminal (ω) or sub-terminal (ω-1) position. frontiersin.orgmdpi.com For a branched alkane like 4-methyloctacosane, oxidation would likely be initiated by one of these enzyme systems, forming a primary or secondary alcohol. This alcohol is then further oxidized to an aldehyde and then a fatty acid, which can enter the central metabolic pathway of β-oxidation to generate energy. biorxiv.org

Interactive Table: Key Enzymatic Systems in Alkane Biodegradation

Enzyme SystemEnzyme ClassTypical SubstratesFunction
Alkane Hydroxylase (AlkB)Integral membrane non-heme iron monooxygenaseMedium-chain n-alkanes (C5-C16)Initial oxidation of alkane to alcohol. frontiersin.orgmdpi.com
Cytochrome P450 (CYP153 family)Heme-thiolate monooxygenaseMedium to long-chain n-alkanes and branched alkanes. nih.govmdpi.comCatalyzes the regio- and stereo-specific hydroxylation of alkanes. frontiersin.orgmdpi.com
Long-Chain Alkane Monooxygenase (LadA)Flavin-dependent monooxygenaseLong-chain n-alkanes (C15-C36)Oxidizes very long-chain alkanes to primary alcohols. frontiersin.org

The ability of microorganisms to degrade hydrocarbons is the foundation of bioremediation , an approach that uses biological agents to clean up contaminated sites. dibru.ac.in Environments contaminated with petroleum products, which are complex mixtures of hydrocarbons, can potentially be treated by stimulating the growth and activity of indigenous hydrocarbon-degrading microbes (biostimulation) or by introducing specialized microbes to the site (bioaugmentation). mdpi.com

While 4-methyloctacosane itself is not a widespread pollutant, the microbial processes that degrade it are the same as those that break down other more problematic branched alkanes found in crude oil and refined fuels. Understanding the enzymatic pathways and the microorganisms involved in the breakdown of complex alkanes is crucial for developing more effective and environmentally friendly strategies to remediate hydrocarbon-contaminated soil and water. mdpi.com The study of how microbes degrade naturally occurring hydrocarbons like insect CHCs provides valuable insights into the metabolic potential that can be harnessed for environmental cleanup.

Ecological Modeling of Branched Alkane Atmospheric Reactivity

Branched alkanes represent a significant fraction of hydrocarbons present in urban environments, largely due to their high proportion in fuels like diesel and gasoline. copernicus.orgcopernicus.orgcopernicus.org To accurately forecast the air quality and climate impacts of these emissions, it is crucial to understand their atmospheric chemistry. Ecological modeling serves as a vital tool in this endeavor, simulating the complex reactions that these compounds undergo in the atmosphere. Models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model and the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) are used to predict the formation of secondary organic aerosol (SOA) from various precursors, including branched alkanes. copernicus.orgcopernicus.orgrsc.orgnih.gov SOA is a major component of atmospheric particulate matter, influencing climate, cloud formation, and human health. copernicus.org

Influence of Branching Structure on Secondary Organic Aerosol Formation

The molecular structure of an alkane is a primary determinant of its potential to form SOA. rsc.orgnih.govacs.org Specifically, the presence and position of branching along the carbon chain significantly influence the atmospheric reactivity and the subsequent SOA yield.

Detailed Research Findings:

Atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals, transforms volatile organic compounds into less volatile products that can partition into the aerosol phase. acs.org For alkanes, the structure of the initial molecule dictates the properties of these oxidation products. Research comparing linear, branched, and cyclic alkanes has revealed clear trends in SOA formation.

Autoxidation Pathways: Autoxidation is a chemical process that can lead to the formation of extremely low-volatility organic compounds, which are significant contributors to SOA formation. copernicus.orgcopernicus.org The branching structure of an alkane can inhibit these autoxidation reactions. copernicus.orgcopernicus.orgresearchgate.net Consequently, the formation of low-volatility products is reduced for branched alkanes compared to their linear isomers, further decreasing their SOA yield. copernicus.orgresearchgate.net Modeling studies have incorporated an "autoxidation reduction factor" based on the degree and position of branching to account for this effect. copernicus.orgresearchgate.net

Comparative SOA Yields: Smog chamber experiments have consistently shown that for alkanes with an equivalent number of carbon atoms, branched alkanes generally have the lowest SOA mass yields. acs.orgnih.gov The typical trend for SOA yields is: Cyclic > Linear > Branched . acs.org The position of the methyl branch along the alkane chain also influences the SOA yield. acs.orgnih.gov

The table below illustrates the general relationship between alkane structure and SOA formation potential based on findings from various studies.

Alkane StructureGeneral Volatility of Oxidation ProductsPropensity for AutoxidationResulting SOA Yield
Linear Alkanes LowerHigherHigher
Branched Alkanes HigherLowerLower
Cyclic Alkanes LowerVariesHighest

This table provides a generalized comparison based on established trends in atmospheric chemistry research. copernicus.orgacs.orgcaltech.edu

Chemical Synthesis and Applications in Research

Asymmetric Synthesis of Enantiopure Methyl-Branched Hydrocarbons

The synthesis of enantiopure long-chain methyl-branched hydrocarbons presents a significant challenge due to the need for precise control over the stereochemistry at a specific carbon atom. Asymmetric synthesis strategies are employed to overcome this, ensuring the production of a single enantiomer, which is crucial for studying biological activity.

A cornerstone in asymmetric synthesis is the use of chiral auxiliaries, which temporarily attach to a substrate molecule to direct a chemical reaction to occur from a specific direction, thereby creating a new stereocenter with a predictable configuration. One of the most powerful and widely utilized methods for achieving this is Evans' asymmetric alkylation. harvard.edu

The Evans' alkylation method typically involves an N-acyloxazolidinone, which serves as the chiral auxiliary. williams.edu The process can be summarized in the following key steps:

Acylation: The chiral auxiliary, often a commercially available oxazolidinone derived from an amino acid, is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an imide. harvard.edu

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)2), is used to deprotonate the α-carbon of the acyl group, forming a rigid, chelated (Z)-enolate. williams.educornell.edu The metal cation (e.g., Li+ or Na+) coordinates with the carbonyl oxygens, creating a conformationally locked structure. york.ac.uk

Diastereoselective Alkylation: The chiral auxiliary, due to its steric bulk, effectively blocks one face of the planar enolate. williams.edu When an electrophile, such as an alkyl halide, is introduced, it can only approach from the less hindered face. uwindsor.ca This results in a highly diastereoselective alkylation, creating a new carbon-carbon bond and setting the desired stereocenter. york.ac.uk

Auxiliary Cleavage: After the stereocenter has been established, the chiral auxiliary is cleaved from the molecule, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other functional group. The auxiliary can often be recovered and reused. williams.edu

This methodology provides a reliable and predictable route to α-substituted carboxylic acid derivatives with high levels of enantiomeric purity. york.ac.uk While Evans' alkylation is a benchmark, other methods, such as using pseudoephedrine as a chiral auxiliary, have also been successfully applied to the asymmetric synthesis of related chiral fatty acids like (R)- and (S)-4-methyloctanoic acid. researchgate.net

Methodology Key Features Typical Outcome
Evans' Asymmetric Alkylation Utilizes N-acyloxazolidinone chiral auxiliaries. Forms a rigid, chelated (Z)-enolate.High diastereoselectivity in alkylation. Produces enantiomerically enriched α-substituted carboxylic acid derivatives.
Pseudoephedrine Auxiliary Employs pseudoephedrine as a chiral auxiliary.Enables stereospecific alkylation to produce various enantiopure methyl-branched saturated and unsaturated fatty acids. researchgate.net

The precise biological function of many chiral molecules, particularly semiochemicals like insect pheromones, is often dependent on their stereochemistry. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. Therefore, the availability of enantiomerically pure synthetic standards is essential for conducting accurate bioactivity assays.

The asymmetric synthesis strategies described above provide a direct route to these crucial research tools. By synthesizing both the (R) and (S) enantiomers of a target molecule, such as a pheromone component, researchers can:

Unequivocally identify the stereochemistry of the naturally produced active compound.

Conduct dose-response experiments with pure isomers to determine their specific biological effects.

Investigate potential synergistic or antagonistic interactions between different enantiomers.

For instance, the enantioselective synthesis of both isomers of 4-methyloctanoic acid, a known aggregation pheromone component for rhinoceros beetles, allows for rigorous testing to determine which enantiomer is responsible for the insect's aggregation behavior. researchgate.net Without these pure standards, deconvoluting the biological activity would be impossible. The availability of a well-characterized compound, such as 4-methyloctacosane in the NIST database, further solidifies its role as a reliable standard for chemical and biological studies. nist.gov

Utilization in Structure-Activity Relationship (SAR) Studies of Semiochemicals

Structure-Activity Relationship (SAR) studies are a systematic approach used to understand how the chemical structure of a compound influences its biological activity. nih.gov In the context of semiochemicals, SAR studies aim to identify the key molecular features required for a molecule to be recognized by an insect's olfactory system and elicit a specific behavioral response. science.gov

The synthesis of enantiopure compounds like 4-methyloctacosane and its analogues is the foundation of SAR studies. By systematically modifying the structure of the parent molecule and observing the effect on biological activity, researchers can build a model of the target receptor. Key modifications in SAR studies of long-chain hydrocarbons might include:

Varying Stereochemistry: Testing both (R) and (S) enantiomers to determine the optimal configuration for receptor binding.

Altering Chain Length: Synthesizing homologues with shorter or longer carbon chains to probe the size limits of the receptor's binding pocket.

Moving the Branch Point: Relocating the methyl group to different positions along the carbon chain (e.g., 2-methyl, 3-methyl, 5-methyl) to map the specific regions of the molecule that interact with the receptor.

Introducing Other Functional Groups: Replacing the methyl group with other substituents to understand the electronic and steric requirements for activity. nih.gov

Each of these synthetic analogues is then subjected to bioassays (e.g., electroantennography or behavioral studies) to quantify its activity relative to the original semiochemical. The resulting data allows for the development of a comprehensive SAR model, which provides insights into the molecular basis of chemoreception and can guide the design of more potent and selective pest management agents. nih.govmdpi.com

Perspectives and Emerging Research Avenues

Unraveling Complex Biosynthetic Networks and Regulatory Mechanisms

The biosynthesis of cuticular hydrocarbons (CHCs) like 4-methyloctacosane is a complex process primarily occurring in specialized cells called oenocytes. elifesciences.orgresearchgate.net Understanding the intricate networks and regulatory mechanisms governing its production is a key area of ongoing research. The established biochemical pathway begins with a fatty acid synthase (FAS) utilizing malonyl-CoA to create a fatty acyl-CoA. For methyl-branched hydrocarbons such as 4-methyloctacosane, propionyl-CoA groups (as methyl-malonyl-CoA) are incorporated into the growing fatty acyl-CoA chain. elifesciences.org This chain is then extended by elongases to achieve the specific length required. elifesciences.org

Recent studies have employed transcriptomic analyses to identify genes that are highly active in oenocytes and are involved in the biosynthesis of long-chain fatty acids, which are precursors to CHCs. elifesciences.orgelifesciences.org For instance, comparative transcriptomics in the mosquito Anopheles gambiae helped to delineate the hydrocarbon biosynthetic pathway. elifesciences.orgelifesciences.org Similarly, research on the mason wasp Odynerus spinipes utilized intrasexual CHC dimorphism combined with whole-genome sequencing and comparative transcriptomics to identify genes involved in CHC biosynthesis. nih.govbiorxiv.org These approaches have led to the identification of key gene families, including fatty acid synthases, elongases, desaturases, reductases, and P450 decarbonylases, that are likely significant in CHC synthesis. elifesciences.org

Future research will likely focus on further elucidating the specific roles of these identified genes and the regulatory networks that control their expression. This includes understanding how internal factors like hormones and genetics, and external factors such as diet and environment, influence the final CHC profile. biodiversity-science.neteje.cz The synchronous change in the relative proportions of certain hydrocarbons, including 4-methyloctacosane, over time in the ant Leptothorax lichtensteini suggests a regulated synthesis process, with the queen potentially playing a role in this regulation. researchgate.net

Development of Advanced Non-Destructive Analytical Techniques

The analysis of CHCs has traditionally relied on methods like gas chromatography-mass spectrometry (GC-MS), which often require solvent extraction of the entire insect, making it a destructive process. mdpi.comresearchgate.net There is a growing need for advanced, non-destructive analytical techniques that allow for in-situ and repeated measurements of an individual's CHC profile over time.

Promising non-destructive methods are emerging. Solid-phase microextraction (SPME) allows for the sampling of CHCs by direct contact with the insect cuticle, with the trapped compounds later analyzed by GC-MS. researchgate.net This technique has been shown to be effective for long-term monitoring of individuals. researchgate.net

Hyperspectral imaging is another powerful, non-destructive technique that is gaining traction in chemical ecology. nih.govvttresearch.com By analyzing the light reflected from an object across a wide range of wavelengths, it can identify the chemical composition of a surface. advian.fi This technology, which can be miniaturized into portable devices, has the potential to rapidly identify and map the distribution of CHCs on an insect's cuticle without harming the individual. vttresearch.com Other advanced spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are also being used to study the physical properties of CHC mixtures. unlv.edu Furthermore, techniques like two-dimensional infrared (2D-IR) spectroscopy are being explored for determining the relative concentrations of materials in complex samples. stfc.ac.uk

These non-destructive methods will be crucial for studying the dynamic changes in CHC profiles in response to various stimuli and life events, providing a more complete picture of their biological significance.

Analytical TechniquePrincipleApplication to 4-Methyloctacosane AnalysisDestructive?
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physical and chemical properties and identifies them by their mass-to-charge ratio. jocpr.comlongdom.orgStandard method for identifying and quantifying 4-methyloctacosane in cuticular extracts. mdpi.comresearchgate.netmdpi.comYes (typically)
Solid-Phase Microextraction (SPME) A coated fiber adsorbs analytes from a sample, which are then desorbed for analysis. researchgate.netNon-lethal sampling of 4-methyloctacosane from the insect cuticle for subsequent GC-MS analysis. researchgate.netNo
Hyperspectral Imaging Captures and analyzes light reflected from a surface across numerous spectral bands to identify chemical composition. nih.govadvian.fiPotential for in-situ, non-destructive mapping of 4-methyloctacosane distribution on the cuticle. vttresearch.comspecim.comNo
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample to identify functional groups and molecular structure. unlv.edujocpr.comStudying the physical properties and phase transitions of mixtures containing 4-methyloctacosane. unlv.eduNo

Exploring Novel Biological Activities and Ecological Roles

4-Methyloctacosane is a cuticular hydrocarbon that plays a multifaceted role in the life of insects. researchgate.net CHCs are fundamental for preventing desiccation, a critical adaptation for terrestrial life. nih.govscienceopen.com The composition of the CHC layer, including the presence of branched alkanes like 4-methyloctacosane, influences its melting point and effectiveness as a water barrier. scienceopen.com

Beyond its protective function, 4-methyloctacosane acts as a semiochemical, a signaling molecule used in chemical communication. researchgate.netpherobase.com These chemical signals are crucial for a variety of interactions, including species recognition, mate recognition, and social organization. rsc.orgbioone.org For example, variations in CHC profiles, which can include 4-methyloctacosane, have been linked to speciation in insects like Drosophila. elifesciences.orgscienceopen.com In some species, it may act as a contact sex pheromone. pherobase.com Research on Drosophila melanogaster has shown that even after the removal of known pheromones, a layer of substances, which includes 2-methyloctacosane (B72815) (an isomer of 4-methyloctacosane), remains and can induce mating behavior, suggesting a fundamental role for these compounds in courtship. pnas.org

The presence of 4-methyloctacosane has been identified in various insect species, including the cigarette beetle (Lasioderma serricorne) and the longhorn beetle Anoplophora malasiaca. researchgate.netresearchgate.net In the ant Leptothorax lichtensteini, the changing proportions of 4-methyloctacosane are part of the colony's chemical signature. researchgate.net Furthermore, this compound has been found in the bulb of Allium chinense, a medicinal plant, suggesting its presence is not limited to the animal kingdom. researchgate.net

Future research will continue to explore the diverse ecological roles of 4-methyloctacosane, including its function in interspecific interactions, such as defense against predators and pathogens, and its potential involvement in more complex social behaviors. nih.govbioone.org

Biotechnological Applications in Bioremediation and Pest Management

The unique properties and biological roles of 4-methyloctacosane and related hydrocarbons open up avenues for biotechnological applications, particularly in bioremediation and pest management.

In the context of bioremediation, the ability of certain microorganisms to degrade hydrocarbons is of significant interest for cleaning up environments contaminated with petroleum products. nih.govscholarsresearchlibrary.com Studies have shown that bacterial consortia can effectively biodegrade a wide range of alkanes. scholarsresearchlibrary.com While research often focuses on the degradation of petroleum hydrocarbons, the principles can be applied to understanding the environmental fate of insect-derived hydrocarbons. Some bacteria, like Pseudomonas aeruginosa, produce biosurfactants that enhance the bioavailability of hydrocarbons, facilitating their degradation. nih.gov Understanding the degradation pathways of long-chain branched alkanes like 4-methyloctacosane could inform the development of more efficient bioremediation strategies. tandfonline.com

In pest management, the role of 4-methyloctacosane as a semiochemical can be exploited. syntechresearch.com Semiochemicals are increasingly being integrated into pest management programs for monitoring invasive species, timing insecticide treatments, and in some cases, for direct control through mating disruption or mass trapping. syntechresearch.com For example, identifying 4-methyloctacosane as part of the chemical signature of a pest insect could lead to the development of species-specific lures for traps. researchgate.netplantedforests.org This approach offers a more sustainable and environmentally friendly alternative to broad-spectrum pesticides. syntechresearch.com The detection of specific hydrocarbons in the frass (insect excrement) of wood-boring beetles, for instance, is being explored as a non-invasive method for identifying infestations. researchgate.net

Integration of Omics Data for Comprehensive Understanding

A comprehensive understanding of 4-methyloctacosane requires the integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. This systems-biology approach allows researchers to connect the genetic blueprint of an organism to its biochemical output and ecological function.

Genomics provides the foundational information on the genes potentially involved in the biosynthesis of hydrocarbons. plos.org Comparative genomics can highlight genetic elements and pathways that are unique to species with different CHC profiles. mdpi.com

Transcriptomics , the study of gene expression, reveals which genes are active under specific conditions or in particular tissues, such as the oenocytes where CHC synthesis occurs. elifesciences.orgnih.gov This has been instrumental in identifying candidate genes for key enzymes in the biosynthetic pathway. elifesciences.orgnih.govbiorxiv.org

Metabolomics focuses on the complete set of small molecules, or metabolites, within an organism, including CHCs like 4-methyloctacosane. mdpi.comrsc.org GC-MS-based metabolomics is a standard tool for profiling CHCs and identifying how these profiles change with age, sex, diet, or environmental conditions. mdpi.comsemanticscholar.org

By integrating these datasets, researchers can build comprehensive models of the hydrocarbon biosynthetic network. For example, a transcriptomic study might identify an upregulated elongase gene in an insect exposed to desiccating conditions. Metabolomic analysis could then confirm a corresponding shift in the CHC profile towards longer-chain alkanes, including those related to 4-methyloctacosane. This integrated approach has been successfully used to study hydrocarbon production in various organisms, from the green alga Botryococcus braunii to the fungus Ascocoryne sarcoides and various insect species. plos.orgmdpi.comnih.gov This holistic view is essential for fully unraveling the complex biology of 4-methyloctacosane, from gene to ecosystem.

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